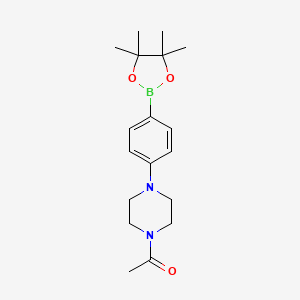

4-(4-アセチル-1-ピペラジニル)フェニルボロン酸ピナコールエステル

概要

説明

4-(4-Acetyl-1-piperazinyl)phenylboronic Acid Pinacol Ester is an organoboron compound widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is known for its stability and reactivity, making it a valuable reagent in the formation of carbon-carbon bonds.

科学的研究の応用

4-(4-Acetyl-1-piperazinyl)phenylboronic Acid Pinacol Ester is used in various scientific research applications:

Organic Synthesis: As a reagent in the formation of complex organic molecules.

Medicinal Chemistry: In the synthesis of pharmaceutical intermediates and active compounds.

Material Science: Used in the development of new materials with specific properties

作用機序

Target of Action

Boronic acids and their esters are generally used in metal-catalyzed c-c bond formation reactions like suzuki–miyaura reaction .

Mode of Action

The compound, being a boronic ester, is involved in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst. Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The Suzuki–Miyaura coupling reaction is the primary biochemical pathway affected by this compound. This reaction is arguably the most widely-applied transition metal catalyzed carbon–carbon bond forming reaction to date . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .

Pharmacokinetics

It’s known that the compound is a solid at room temperature and should be stored in an inert atmosphere at 2-8°c for optimal stability .

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its role in the Suzuki–Miyaura coupling reaction. This reaction enables the formation of carbon–carbon bonds, which is a fundamental process in organic synthesis .

Action Environment

Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the compound should be stored in an inert atmosphere at 2-8°C for optimal stability . Additionally, the success of the Suzuki–Miyaura coupling reaction, in which this compound participates, depends on the reaction conditions, which need to be mild and tolerant to various functional groups .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Acetyl-1-piperazinyl)phenylboronic Acid Pinacol Ester typically involves the reaction of 4-(4-Acetyl-1-piperazinyl)phenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under inert atmosphere conditions to prevent oxidation and moisture interference. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

化学反応の分析

Types of Reactions

4-(4-Acetyl-1-piperazinyl)phenylboronic Acid Pinacol Ester undergoes various types of chemical reactions, including:

Suzuki-Miyaura Coupling: This is the most common reaction, where the compound reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl compounds.

Protodeboronation: This reaction involves the removal of the boronic ester group, typically using a protic solvent or a base.

Common Reagents and Conditions

Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

Bases: Such as potassium carbonate or sodium hydroxide, used in protodeboronation reactions.

Solvents: Common solvents include tetrahydrofuran, dimethylformamide, and water

Major Products Formed

Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

Hydrocarbons: Formed through protodeboronation

類似化合物との比較

Similar Compounds

- 4-(4-Methyl-1-piperazinyl)phenylboronic Acid Pinacol Ester

- 4-(4-Boc-piperazinemethyl)phenylboronic Acid Pinacol Ester

- 1-Methylpyrazole-4-boronic Acid Pinacol Ester

Uniqueness

4-(4-Acetyl-1-piperazinyl)phenylboronic Acid Pinacol Ester is unique due to its acetyl group, which provides additional reactivity and functionalization options compared to similar compounds. This makes it particularly useful in the synthesis of complex molecules where additional functional groups are required .

生物活性

4-(4-Acetyl-1-piperazinyl)phenylboronic Acid Pinacol Ester is a compound with significant potential in medicinal chemistry, particularly due to its boronic acid moiety, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Structure and Properties

The structural formula of 4-(4-Acetyl-1-piperazinyl)phenylboronic Acid Pinacol Ester can be represented as follows:

This compound features a piperazine ring substituted with an acetyl group and a phenylboronic acid pinacol ester. The boronic acid functional group is particularly notable for its ability to form reversible covalent bonds with diols, which is a crucial aspect of its biological activity.

The biological activity of boronic acids, including 4-(4-Acetyl-1-piperazinyl)phenylboronic Acid Pinacol Ester, is primarily attributed to their interaction with various molecular targets:

- Enzymatic Inhibition : Boronic acids can act as inhibitors of proteasomes and other enzymes involved in cellular regulation. They may interfere with the ubiquitin-proteasome pathway, leading to altered protein degradation rates .

- Cell Cycle Modulation : Studies indicate that certain boronic acid derivatives can halt cell cycle progression at specific phases (e.g., G2/M phase), which is vital for cancer treatment strategies .

- Anticancer Activity : The compound has shown promise as an anticancer agent by inducing apoptosis in cancer cells through various signaling pathways .

Research Findings

Recent studies have highlighted the biological activities associated with 4-(4-Acetyl-1-piperazinyl)phenylboronic Acid Pinacol Ester:

- Anticancer Properties : In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has been shown to inhibit the growth of U266 cells with an IC50 value indicating effective potency .

- Selectivity and Toxicity : Research has indicated that while the compound is effective against cancer cells, it also exhibits selectivity towards certain kinases, minimizing toxicity to normal cells. This selectivity is crucial in developing targeted therapies .

- Pharmacokinetics : Preliminary pharmacokinetic studies suggest that the compound can be administered intravenously with favorable absorption characteristics. However, optimization for improved bioavailability remains a focus for future research .

Case Studies

Several case studies have explored the efficacy of 4-(4-Acetyl-1-piperazinyl)phenylboronic Acid Pinacol Ester:

- Study on Cancer Cell Lines : A study evaluating the effects of this compound on breast cancer cell lines revealed significant inhibition of cell proliferation and induction of apoptosis through caspase activation pathways.

- Mechanism Elucidation : Another investigation utilized lipidomic analysis to understand how this compound affects phosphoinositide metabolism in cancer cells, revealing insights into its mechanism of action against specific molecular targets .

Comparative Analysis

The following table summarizes key findings related to the biological activities of 4-(4-Acetyl-1-piperazinyl)phenylboronic Acid Pinacol Ester compared to other boronic acid derivatives:

| Compound | IC50 (μM) | Mechanism of Action | Targeted Pathway |

|---|---|---|---|

| 4-(4-Acetyl-1-piperazinyl)phenylboronic Acid Pinacol Ester | 0.5 | Proteasome inhibition | Ubiquitin-proteasome pathway |

| Bortezomib | 0.007 | Proteasome inhibition | Cell cycle arrest |

| Other Boronic Derivatives | Varies | Various (antiviral, antibacterial) | Varies |

特性

IUPAC Name |

1-[4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperazin-1-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27BN2O3/c1-14(22)20-10-12-21(13-11-20)16-8-6-15(7-9-16)19-23-17(2,3)18(4,5)24-19/h6-9H,10-13H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRZVSHHLWMAHAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)N3CCN(CC3)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27BN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40682243 | |

| Record name | 1-{4-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperazin-1-yl}ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40682243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1218791-38-8 | |

| Record name | 1-{4-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperazin-1-yl}ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40682243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。